3,4,6-Tri-O-methyl-D-glucose

Description

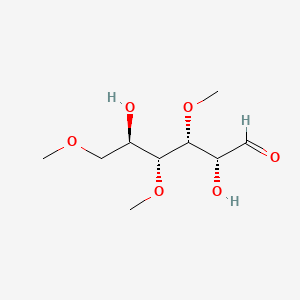

Structure

2D Structure

3D Structure

Properties

CAS No. |

34327-07-6 |

|---|---|

Molecular Formula |

C9H18O6 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,5-dihydroxy-3,4,6-trimethoxyhexanal |

InChI |

InChI=1S/C9H18O6/c1-13-5-7(12)9(15-3)8(14-2)6(11)4-10/h4,6-9,11-12H,5H2,1-3H3/t6-,7+,8+,9+/m0/s1 |

InChI Key |

OHWRFXMAKSGOGG-JQCXWYLXSA-N |

SMILES |

COCC(C(C(C(C=O)O)OC)OC)O |

Isomeric SMILES |

COC[C@H]([C@H]([C@@H]([C@H](C=O)O)OC)OC)O |

Canonical SMILES |

COCC(C(C(C(C=O)O)OC)OC)O |

Synonyms |

3,4,6-TMG 3,4,6-tri-O-methyl-D-glucose 3,4,6-tri-O-methylglucose |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,6 Tri O Methyl D Glucose

Regioselective Methylation Strategies

The synthesis of 3,4,6-Tri-O-methyl-D-glucose is fundamentally a challenge in regioselectivity. With four secondary hydroxyl groups and one primary hydroxyl group, D-glucose must be selectively modified to ensure methylation occurs only at the desired C-3, C-4, and C-6 positions. This is achieved through carefully planned protection and deprotection strategies.

Protection and Deprotection Techniques in Glucose Derivatization

To achieve selective methylation, chemists employ protecting groups to temporarily block certain hydroxyl groups from reacting. cymitquimica.com The choice of protecting group is critical, as it must be stable under methylation conditions and removable afterward without affecting the newly installed methyl ethers. researchgate.net

A successful and documented route to this compound starts with a precursor where the hydroxyl groups at C-1, C-3, C-4, and C-6 are acetylated, leaving a free hydroxyl at C-2. However, a more versatile approach begins with 1,3,4,6-tetra-O-acetyl-D-glucose, where the C-2 hydroxyl is free. masterorganicchemistry.com This free hydroxyl group is then protected with a tetrahydropyranyl (THP) group by reacting it with dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov

Once the C-2 position is secured, the four acetyl protecting groups at C-1, C-3, C-4, and C-6 are removed via deacetylation. This is typically accomplished using a catalytic amount of sodium methoxide (B1231860) in methanol, which selectively cleaves the ester linkages of the acetyl groups, regenerating the hydroxyls at these positions. At this stage, the molecule has a THP ether at C-2 and free hydroxyls at C-1, C-3, C-4, and C-6. This intermediate is then subjected to methylation.

Synthetic Sequence Overview:

Protection: Selective protection of the C-2 hydroxyl group.

Deprotection: Removal of other protecting groups (e.g., acetates) to expose the C-3, C-4, and C-6 hydroxyls.

Methylation: Introduction of methyl groups at the newly freed positions.

Final Deprotection: Removal of the C-2 protecting group to yield the target molecule.

Other protection strategies in carbohydrate chemistry that enable regioselective modifications include the use of benzyl (B1604629) ethers, which can be removed by catalytic hydrogenation, and the formation of acetals, such as benzylidene or isopropylidene acetals, which can selectively protect vicinal diols or the C-4 and C-6 hydroxyls. researchgate.netcdnsciencepub.com

Specific Reagents and Reaction Conditions for O-Methylation (e.g., Hakomori, Purdie's methods)

The core step in the synthesis is the O-methylation of the free hydroxyl groups. Several methods have been developed for this transformation, with some being particularly well-suited for carbohydrates.

Hakomori Methylation: This is a powerful and widely used method for achieving complete (per)methylation of carbohydrates and was successfully used in the synthesis of this compound. The procedure involves using a strong base, the methylsulfinyl carbanion (dimsyl anion), which is prepared by reacting sodium hydride with dimethyl sulfoxide (B87167) (DMSO). This base is strong enough to deprotonate all the hydroxyl groups, forming the corresponding alkoxides. These are then treated with an excess of methyl iodide, which acts as the methyl source, to form the methyl ethers. The reaction is typically performed at low temperatures to minimize potential side reactions or degradation.

Purdie Methylation: Another classic method for methylating sugars is the Purdie method. cdnsciencepub.com This technique employs methyl iodide as the methylating agent in the presence of silver oxide (Ag₂O). cdnsciencepub.com It is generally considered a milder method than Hakomori methylation but may require repeated treatments to achieve complete methylation.

Below is a table summarizing the key aspects of these two methylation methods.

| Feature | Hakomori Methylation | Purdie Methylation |

| Base | Methylsulfinyl carbanion (NaH in DMSO) | Silver Oxide (Ag₂O) cdnsciencepub.com |

| Methyl Source | Methyl Iodide (CH₃I) | Methyl Iodide (CH₃I) cdnsciencepub.com |

| Solvent | Dimethyl Sulfoxide (DMSO) | Often used as a suspension, or with a co-solvent like DMF |

| Conditions | Strongly basic; low temperature to control reactivity | Generally milder; may require heat and multiple treatments cdnsciencepub.com |

| Efficacy | High; typically achieves complete methylation in one step | Effective, but can be slower and may require repetition |

Approaches to its Stereoisomers and Analogues (e.g., 3,4,6-Tri-O-methyl-D-galactose, 3,4,6-Tri-O-methyl-D-mannose)

The synthetic strategy developed for this compound is not limited to the glucose configuration. It has been successfully applied to synthesize its C-4 and C-2 epimers, 3,4,6-Tri-O-methyl-D-galactose and 3,4,6-Tri-O-methyl-D-mannose, respectively. masterorganicchemistry.com These compounds are also important as reference standards for the structural analysis of polysaccharides.

The synthesis for the analogues follows the exact same chemical pathway:

Start with the appropriate 1,3,4,6-tetra-O-acetyl-hexose (D-galactose or D-mannose version).

Protect the C-2 hydroxyl group using dihydropyran to form the tetrahydropyranyl ether.

Remove the four acetyl groups by deacetylation with sodium methoxide.

Methylate the exposed hydroxyl groups at C-3, C-4, and C-6 using the Hakomori method.

Hydrolyze the THP protecting group to furnish the final tri-O-methylated sugar.

Target Compound Starting Material Overall Yield This compound 1,3,4,6-tetra-O-acetyl-D-glucose 60% 3,4,6-Tri-O-methyl-D-mannose 1,3,4,6-tetra-O-acetyl-D-mannose 28% 3,4,6-Tri-O-methyl-D-galactose 1,3,4,6-tetra-O-acetyl-D-galactopyranose 25%

Derivatization for Subsequent Chemical Transformations (e.g., amination)

Once synthesized, this compound possesses a free hydroxyl group at the C-2 position (along with the anomeric hydroxyl at C-1), making it a valuable intermediate for further chemical transformations. A key derivatization is the introduction of an amino group at the C-2 position to produce 2-Amino-2-deoxy-3,4,6-tri-O-methyl-D-glucose , also known as 3,4,6-Tri-O-methyl-D-glucosamine.

While a direct, single-pot conversion is challenging, this transformation can be achieved through a well-established, multi-step sequence that is standard in carbohydrate chemistry. This pathway involves the activation of the C-2 hydroxyl, its displacement with an amine surrogate, and final reduction.

Plausible Synthetic Route for C-2 Amination:

Activation: The C-2 hydroxyl group is first converted into a better leaving group. This is typically done by forming a sulfonate ester, such as a tosylate or mesylate, by reacting the sugar with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in a base like pyridine (B92270).

Nucleophilic Displacement: The sulfonate ester at C-2 is then displaced by a nitrogen nucleophile in an SN2 reaction. Sodium azide (B81097) (NaN₃) is a commonly used reagent for this step. The reaction proceeds with an inversion of stereochemistry at the C-2 center, converting the gluco-configuration to a manno-configuration at this intermediate stage (forming a C-2 azido-manno derivative).

Reduction: The azido (B1232118) group is then reduced to a primary amine. This reduction can be achieved through several methods, most commonly via catalytic hydrogenation using hydrogen gas (H₂) over a palladium catalyst (Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH₄). This step converts the azido derivative into the final 2-amino-2-deoxy product. If the reaction starts from the glucose C-2 alcohol and proceeds via an SN2 reaction, the final product after reduction would be the mannosamine (B8667444) derivative. To obtain the glucosamine (B1671600) derivative, a double inversion or a retention mechanism would be required. An alternative pathway starts from tri-O-acetyl-D-glucal, which can be converted to a 2-oximino derivative that is then reduced to the amine, yielding a mixture of glucosamine and mannosamine products.

The resulting 2-amino-2-deoxy-3,4,6-tri-O-methyl-D-glucose is a valuable building block for synthesizing complex glycans and glycoconjugates. masterorganicchemistry.com

Advanced Analytical Approaches for the Characterization and Quantification of 3,4,6 Tri O Methyl D Glucose

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 3,4,6-Tri-O-methyl-D-glucose from complex mixtures of other methylated sugars that arise from the degradation of methylated polysaccharides. The choice of technique depends on the volatility and polarity of the analyte and its derivatives.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) for Methylated Sugar Analysis

Gas chromatography (GC) and its variant, gas-liquid chromatography (GLC), are powerful tools for the separation of volatile carbohydrate derivatives. ajrsp.com For the analysis of methylated sugars like this compound, which are not inherently volatile, prior derivatization is essential. ajrsp.com These techniques offer high resolution, allowing for the separation of closely related isomers.

The common approach involves the hydrolysis of a permethylated polysaccharide, followed by the conversion of the resulting partially methylated monosaccharides into volatile derivatives. nih.gov The separated components are identified based on their retention times relative to known standards. nih.gov For instance, in the analysis of dextran (B179266) fractions, gas-liquid chromatography of the corresponding methyl glycosides revealed peaks with retention times identical to those of methyl glycosides of various methylated glucoses, including this compound. tandfonline.com However, it has been noted that the anomeric methyl glycosides of this compound can be challenging to separate. cdnsciencepub.com

Different stationary phases can be employed to optimize separation. Columns such as OV-225 or OS-138 are used to determine the retention times of methylated alditol acetates. The choice of column and operating conditions, such as temperature programming and carrier gas flow rate, is crucial for achieving baseline separation of complex mixtures. cerealsgrains.org For example, a study on durum wheat flour glucofructans utilized two different column packings to quantitatively analyze all component methylated sugars, including 3,4,6-tri-O-methyl-D-fructofuranose, which was a major fraction. cerealsgrains.org

High-Performance Liquid Chromatography (HPLC) in Carbohydrate Derivatization Studies

High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analysis of carbohydrates, particularly for non-volatile or thermally labile compounds. clemson.edu Unlike GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For carbohydrates that lack a strong chromophore, derivatization with a UV-active or fluorescent tag is necessary for sensitive detection. clemson.edu

In the context of this compound, HPLC is often used to analyze derivatives formed to enhance detection by UV or fluorescence detectors. clemson.edu For instance, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for sensitive UV detection. clemson.edu The separation of these derivatives is typically achieved on reversed-phase columns, such as C18 columns. clemson.edu A study on polysaccharides from Dunaliella salina involved hydrolysis, derivatization into PMP derivatives, and subsequent analysis by HPLC-UV and LC-MS. clemson.edu

The choice of mobile phase composition and gradient elution is critical for resolving complex mixtures of derivatized sugars. figshare.com For example, a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer solution has been used for the HPLC analysis of PMP-derivatized monosaccharides. figshare.com

Spectroscopic Identification in Structural Assignments

While chromatography provides separation, spectroscopy is essential for the definitive identification and structural elucidation of the separated compounds. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two most powerful techniques in this regard.

Mass Spectrometry (MS) for Methylated Monosaccharide Fragmentation Analysis (e.g., EI-MS)

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone of methylation analysis. nih.gov Electron Ionization Mass Spectrometry (EI-MS) is commonly used for analyzing the volatile derivatives of methylated monosaccharides. nih.gov The high-energy electron beam in the EI source causes extensive fragmentation of the molecule, generating a unique mass spectrum that serves as a "fingerprint" for the compound. glycopedia.eu

The fragmentation pattern of a partially methylated alditol acetate (B1210297) (PMAA) derivative provides crucial information about the original positions of the methyl groups and, by extension, the linkage points in the parent polysaccharide. glycopedia.eu Cleavage of the alditol chain occurs preferentially between two methoxylated carbons or between a methoxylated and an acetoxylated carbon, with the positive charge residing on the methoxylated carbon. glycopedia.eu These primary fragments can undergo further loss of neutral molecules like acetic acid or methanol, creating a series of secondary ions. glycopedia.eu The resulting mass spectrum, combined with the GC retention time, allows for the unambiguous identification of the specific methylated sugar isomer. nih.gov For example, the analysis of PMAAs derived from hydroxyethyl (B10761427) starch allowed for the differentiation between possible substitution positions of the hydroxyethyl groups based on the EI fragmentation schemes. nih.gov

| Fragment Type | Description | Significance |

|---|---|---|

| Primary Fragments | Result from the initial cleavage of the alditol carbon chain. The positive charge is stabilized on a methoxylated carbon. | Indicates the positions of methyl groups. |

| Secondary Fragments | Formed by the loss of neutral molecules (e.g., acetic acid, methanol) from primary fragments. | Provides additional structural confirmation. |

| [M-CH3]+ | Loss of a methyl group. | Common fragment in silylated derivatives. |

| [M-CH2OCH3]+ | Loss of a methoxymethyl radical. | Characteristic for certain substitution patterns. aip.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution, including methylated sugars. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of methyl group positions and the anomeric configuration (α or β) of glycosidic linkages. unimo.it

For this compound, ¹H NMR spectra would show distinct signals for the anomeric proton, the ring protons, and the protons of the three methyl groups. The chemical shifts and coupling constants of the ring protons are particularly informative for confirming the positions of the methyl ethers. Similarly, ¹³C NMR spectra provide the chemical shifts for each carbon atom, with the carbons bearing methyl groups (C-3, C-4, and C-6) showing characteristic shifts compared to the unsubstituted C-2 and the anomeric C-1. nih.gov For instance, studies on 3-O-Methyl-D-glucose using ¹H and ¹³C NMR have been used to study its anomeric equilibrium and mutarotation rates in solution. nih.gov While specific detailed spectral data for this compound is not abundant in the provided search results, the general principles of NMR analysis of methylated sugars are well-established. unimo.itacs.org

| Modification | Carbon Atom | Observed Chemical Shift Change (ppm) |

|---|---|---|

| Glycosylation | Anomeric Carbon | +4 to +10 |

| Glycosylation | Linked Carbon | +4 to +10 |

| Glycosylation | Carbons adjacent to linkage | - (Slightly lower frequency) |

| Methylation | Oxygen-bearing Carbon | Shift depends on position |

Note: Data generalized from principles of carbohydrate NMR. unimo.it

Pre-Analytical Derivatization for Enhanced Resolution and Detection (e.g., Alditol Acetates, Trimethylsilyl (B98337) Ethers)

Derivatization is a critical pre-analytical step in the analysis of carbohydrates by GC and, to some extent, by HPLC and MS. ajrsp.com The primary goals of derivatization are to increase the volatility and thermal stability of the analytes for GC analysis and to introduce a chromophore or fluorophore for HPLC detection. ajrsp.comclemson.edu For MS, derivatization can direct fragmentation pathways in a predictable manner. glycopedia.eu

The most common derivatization strategy for methylation analysis is the conversion of partially methylated monosaccharides into their corresponding partially methylated alditol acetates (PMAAs) . researchgate.net This two-step process involves the reduction of the aldehyde or ketone group to a primary alcohol, followed by the acetylation of all free hydroxyl groups. researchgate.net This procedure eliminates the formation of anomers, resulting in a single peak for each methylated sugar in the chromatogram, which simplifies analysis. restek.com

Another widely used method is trimethylsilylation , which converts the hydroxyl groups into trimethylsilyl (TMS) ethers. oup.com TMS derivatives are highly volatile and suitable for GC-MS analysis. ajrsp.comoup.com However, TMS derivatization can lead to the formation of multiple anomeric and ring-form isomers, complicating the resulting chromatogram. restek.com To circumvent this, an oximation step can be introduced prior to silylation to reduce the number of isomers to two. restek.com

The choice of derivatization method depends on the specific analytical goals. While PMAAs offer simpler chromatograms, TMS derivatization is often a faster procedure. restek.comoup.com

Role of 3,4,6 Tri O Methyl D Glucose in Glycosidic Linkage Analysis

Principle of Methylation Analysis in Complex Polysaccharide Structure Elucidation

Methylation analysis is a well-established technique for determining the linkage positions in complex carbohydrates. nih.govnih.gov The fundamental principle involves chemically marking the free hydroxyl (-OH) groups on the constituent monosaccharides of a polysaccharide with methyl groups (-OCH3). nih.govnumberanalytics.com This derivatization converts the hydroxyl groups into stable methyl ethers. researchgate.net Subsequently, the glycosidic bonds holding the monosaccharide units together are broken through acid hydrolysis. nih.gov This cleavage results in a mixture of partially methylated monosaccharides, where the positions that were originally involved in a glycosidic linkage or were part of the ring structure now bear free hydroxyl groups. nih.govresearchgate.net These partially methylated monosaccharides are then further derivatized to make them volatile for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govuga.edu The identity of each partially methylated monosaccharide, determined by its mass spectrum and retention time, reveals how the original monosaccharide was linked within the polysaccharide. researchgate.netresearchgate.net For instance, a terminal glucose residue will be methylated at all its free hydroxyl groups, while a glucose residue involved in a linkage at a specific carbon will lack a methyl group at that position. nih.gov This method allows for the determination of terminal residues, linkage positions, and branching points within the polysaccharide structure. nih.govnih.gov

Permethylation is the critical first step in glycosidic linkage analysis, aiming to exhaustively methylate all free hydroxyl groups in a carbohydrate. numberanalytics.comacs.org This process enhances the stability of the glycan and makes it more amenable to mass spectrometric analysis by increasing its hydrophobicity. numberanalytics.com The most common and effective methods for permethylation are derived from the procedures developed by Hakomori and Ciucanu. harvardapparatus.com

The Hakomori method utilizes a potent base, the dimsyl anion (methylsulfinylmethyl carbanion), which is prepared from sodium hydride and dimethyl sulfoxide (B87167) (DMSO). harvardapparatus.com While effective, this method can be technically demanding. A more widely adopted approach is the Ciucanu method, which employs a slurry of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in DMSO with iodomethane (B122720) (CH3I) as the methylating agent. numberanalytics.comacs.org This method is generally considered simpler, more rapid, and highly efficient. numberanalytics.com

For successful permethylation, it is crucial to ensure the carbohydrate sample is completely dry, as water can react with the base and reduce the efficiency of the reaction. numberanalytics.com The reaction is typically carried out by dissolving the dry carbohydrate in anhydrous DMSO, followed by the addition of the powdered base and then the iodomethane. numberanalytics.comms-dango.org The mixture is vigorously agitated to ensure complete reaction. ms-dango.org After the reaction, the permethylated product is recovered by partitioning between an organic solvent, such as dichloromethane (B109758) or chloroform, and water. harvardapparatus.comms-dango.org The organic layer containing the permethylated glycan is then washed multiple times with water to remove residual reagents before being dried down for the next step. harvardapparatus.comms-dango.org

Several modifications and optimizations have been developed to improve the efficiency and throughput of permethylation, especially for small sample amounts. acs.orgharvardapparatus.com These include solid-phase permethylation using microspin columns packed with NaOH beads, which minimizes sample loss and simplifies the cleanup process. researchgate.netharvardapparatus.com

| Reagent/Material | Purpose | Common Examples |

| Solvent | To dissolve the carbohydrate | Anhydrous Dimethyl sulfoxide (DMSO) numberanalytics.comms-dango.org |

| Base | To deprotonate the hydroxyl groups | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) numberanalytics.com |

| Methylating Agent | To add methyl groups to the deprotonated hydroxyls | Iodomethane (Methyl iodide, CH3I) numberanalytics.comms-dango.org |

| Quenching Agent | To stop the reaction | Water, Acetic acid acs.orgms-dango.org |

| Extraction Solvent | To isolate the permethylated product | Dichloromethane (DCM), Chloroform harvardapparatus.comms-dango.org |

Following the complete methylation of all free hydroxyl groups, the next step in glycosidic linkage analysis is the cleavage of the glycosidic bonds that link the monosaccharide units. numberanalytics.comms-dango.org This is achieved through acid hydrolysis, a process that breaks the ether linkages between the sugar residues while leaving the newly formed methyl ether bonds intact. researchgate.netnih.gov The result of this hydrolysis is a mixture of partially methylated monosaccharides. ms-dango.orgacs.org The positions on these monosaccharides that were previously involved in glycosidic linkages are now exposed as free hydroxyl groups. numberanalytics.comnih.gov

The conditions for acid hydrolysis must be carefully controlled to ensure complete cleavage of all glycosidic linkages without significant degradation of the resulting monosaccharides. acs.orgucdavis.edu The stability of glycosidic bonds to acid varies depending on the type of monosaccharide and the linkage anomericity. ucdavis.edu Trifluoroacetic acid (TFA) is a commonly used acid for this purpose because it is effective and can be easily removed by evaporation. mdpi.comfrontiersin.org Typical conditions involve heating the permethylated glycan in a solution of TFA (e.g., 2 M TFA at 120°C). mdpi.comfrontiersin.org The optimal time for hydrolysis needs to be determined for each type of polysaccharide to maximize the yield of monosaccharides while minimizing their degradation. ucdavis.edu For instance, studies on amylopectin (B1267705) showed that a hydrolysis time of 120 minutes was optimal, with degradation observed at longer times. ucdavis.edu

It is important to note that some modified monosaccharides, such as 3,6-anhydro-galactose found in red seaweed galactans, are sensitive to TFA hydrolysis and can be degraded. mdpi.com In such cases, alternative hydrolysis methods may be required. mdpi.com After hydrolysis, the acid is removed, typically by evaporation under a stream of nitrogen, to prepare the sample for the subsequent reduction and acetylation steps. researchgate.netfrontiersin.org

After acid hydrolysis releases the partially methylated monosaccharides, these molecules exist in equilibrium between their cyclic and open-chain forms. The presence of the anomeric center in the cyclic form can lead to the formation of multiple peaks for a single monosaccharide during gas chromatography (GC) analysis, complicating the interpretation of the data. ucdavis.edu To prevent this, the aldehyde or ketone group at the anomeric carbon of the open-chain form is reduced to a primary alcohol, converting the partially methylated monosaccharides into their corresponding partially methylated alditols. researchgate.netmdpi.com This reduction is typically carried out using a reducing agent such as sodium borohydride (B1222165) (NaBH4). mdpi.commdpi.com An important variation is the use of sodium borodeuteride (NaBD4), which introduces a deuterium (B1214612) atom at the C-1 position. mdpi.commdpi.com This labeling is useful for distinguishing the original reducing end of the parent polysaccharide and for aiding in the interpretation of mass spectra. mdpi.com

Following the reduction, the newly formed hydroxyl groups (at the positions of the original glycosidic linkages) and the hydroxyl group at C-1 (from the reduction of the anomeric carbon) are acetylated. researchgate.netuga.edu This is commonly achieved by reacting the partially methylated alditols with acetic anhydride (B1165640), often in the presence of a catalyst like pyridine (B92270) or 1-methylimidazole. researchgate.netnih.gov The resulting products are partially methylated alditol acetates (PMAAs). uga.edumdpi.com These derivatives are volatile and thermally stable, making them ideal for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netuga.edu

The PMAAs are then separated by GC based on their different retention times, and their structures are identified by their characteristic electron ionization (EI) mass spectra. researchgate.netmdpi.com The fragmentation patterns of PMAAs are well-defined, allowing for the unambiguous determination of the positions of the methyl and acetyl groups. researchgate.net This, in turn, reveals the linkage positions of the monosaccharides in the original polysaccharide. researchgate.netresearchgate.net

| Step | Reagent | Purpose | Product |

| Reduction | Sodium borohydride (NaBH4) or Sodium borodeuteride (NaBD4) mdpi.commdpi.com | To convert the aldehyde/ketone at the anomeric carbon to an alcohol, preventing multiple anomeric peaks in GC. ucdavis.edu | Partially methylated alditols |

| Acetylation | Acetic anhydride researchgate.netnih.gov | To derivatize the free hydroxyl groups to make the molecule volatile for GC analysis. researchgate.net | Partially methylated alditol acetates (PMAAs) |

Acid Hydrolysis of Permethylated Glycans to Release Methylated Monosaccharides

Identification of 1→2 Linked D-Glucose Residues in Glycans

In the context of methylation analysis, the identification of 3,4,6-tri-O-methyl-D-glucose after the complete workflow of permethylation, hydrolysis, reduction, and acetylation is definitive evidence for the presence of a D-glucose residue linked through its C-2 position (a 1→2 linkage) within the original polysaccharide. acs.org

When a glucose unit is linked to another sugar at its C-2 position, the hydroxyl group at this position is involved in the glycosidic bond and is therefore not available for methylation during the permethylation step. The hydroxyl groups at the C-3, C-4, and C-6 positions, however, are free and will be converted to methyl ethers. The C-1 hydroxyl is part of the glycosidic linkage to the preceding sugar (or is the reducing end), and the C-5 oxygen is part of the pyranose ring.

Upon acid hydrolysis, the glycosidic bonds at C-1 and C-2 are cleaved, yielding a partially methylated glucose molecule with free hydroxyl groups at these positions. The subsequent reduction with sodium borohydride (or borodeuteride) converts the aldehyde at C-1 to a primary alcohol. Finally, acetylation with acetic anhydride will derivatize the free hydroxyl groups at C-1 and C-2. The resulting PMAA is therefore 1,2-di-O-acetyl-3,4,6-tri-O-methyl-D-glucitol. The detection and identification of this specific derivative by GC-MS confirms the existence of a 1→2 linked D-glucose residue in the glycan. biorxiv.org

Determination of Branching Points in Glucans and Other Polysaccharides

Methylation analysis is a powerful tool for identifying branching points in complex polysaccharides like glucans. harvardapparatus.commdpi.com A branching point is a monosaccharide residue that is linked to more than two other sugar units. The identification of these points is crucial for understanding the three-dimensional structure and biological function of the polysaccharide. nih.gov

When a polysaccharide is subjected to methylation analysis, a monosaccharide residue at a branching point will have more than one of its hydroxyl groups involved in glycosidic linkages. Consequently, these positions will not be methylated. After hydrolysis, reduction, and acetylation, the resulting PMAA will have acetyl groups at the positions that were involved in branching.

For example, if a D-glucose residue is part of a linear chain with a 1→4 linkage and also has a branch attached at the C-6 position, it is a (1→4, 1→6)-linked glucose residue. During methylation analysis, the hydroxyl groups at C-4 and C-6 will be unavailable for methylation. The hydroxyls at C-2 and C-3 will be methylated. After the standard procedure, this branching residue will be identified as 1,4,6-tri-O-acetyl-2,3-di-O-methyl-D-glucitol.

Similarly, the detection of 2,4-di-O-methyl-D-glucose points to a glucose unit that is branched at both the C-3 and C-6 positions. vaia.com The presence of 3,4-di-O-methyl-D-glucose indicates branching at the C-2 and C-6 positions. acs.org By identifying and quantifying these di- and tri-O-acetylated derivatives, the type and frequency of branching in the polysaccharide can be determined. mdpi.comnih.gov

| Partially Methylated Alditol Acetate (B1210297) Identified (from Glucose) | Inferred Linkage/Position in Polysaccharide |

| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol | Terminal, non-reducing end glucose researchgate.net |

| 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-glucitol | 1→2 linked glucose |

| 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-glucitol | 1→3 linked glucose |

| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol | 1→4 linked glucose |

| 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-glucitol | 1→6 linked glucose researchgate.net |

| 1,2,4,5-tetra-O-acetyl-3,6-di-O-methyl-glucitol | 1→2, 1→4 linked branch point |

| 1,3,6,5-tetra-O-acetyl-2,4-di-O-methyl-glucitol | 1→3, 1→6 linked branch point |

Methodological Advancements and Challenges in Glycosidic Linkage Analysis

While glycosidic linkage analysis by methylation is a robust and informative technique, it is not without its challenges. The traditional methods can be labor-intensive, time-consuming, and require specialized expertise to perform consistently and interpret the data correctly. nih.govacs.org Furthermore, issues such as incomplete methylation can lead to the generation of erroneously undermethylated products, complicating the analysis. researchgate.net The acid hydrolysis step can also lead to the degradation of certain sensitive monosaccharides. mdpi.com

To address these challenges, significant methodological advancements have been made. High-throughput and automated permethylation methods have been developed using 96-well plates and robotic liquid handling systems, which greatly increase sample throughput and reproducibility. acs.org The use of solid-phase extraction (SPE) with C18 tips for the purification of permethylated glycans has simplified the workflow and reduced sample loss. acs.org

In the analytical step, the coupling of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS. ucdavis.eduresearchgate.net LC-based methods can often bypass the need for the reduction and acetylation steps, and can be more suitable for analyzing a wider range of derivatized monosaccharides, including those that are not amenable to GC. ucdavis.edu The development of extensive libraries of glycosidic linkage standards and the use of dynamic multiple reaction monitoring (dMRM) in LC-MS/MS have enabled the simultaneous identification and quantification of a large number of unique glycosidic linkages in a single run. ucdavis.edu

Despite these advancements, the comprehensive structural elucidation of complex polysaccharides often requires the integration of data from multiple analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which can provide information on the anomeric configuration (α or β) of the linkages—a detail that is lost during standard methylation analysis. nih.govresearchgate.net

Occurrence and Isolation of 3,4,6 Tri O Methyl D Glucose As a Structural Moiety in Biomacromolecules

Identification in Hydrolysates of Bacterial Polysaccharides and Exopolysaccharides

Methylation analysis is a powerful technique used to determine the glycosidic linkage positions in polysaccharides. springernature.comnih.gov This method involves methylating all free hydroxyl groups on the sugar residues within a polysaccharide chain. Subsequent acid hydrolysis breaks the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. The specific pattern of methylation on these resulting sugar units reveals how they were linked together in the original polymer. britannica.com

The compound 3,4,6-Tri-O-methyl-D-glucose has been identified as a component in the hydrolysates of various bacterial polysaccharides, signifying the presence of (1→2)-linked D-glucose residues in the original polymer structure.

Research Findings in Bacterial Polysaccharides:

Rhizobium Species: In studies of surface carbohydrates of Rhizobium strains, methylation analysis of a glucan yielded this compound as the sole product of hydrolysis. This finding was instrumental in deducing a linear β-1,2-linked glucan structure for this polysaccharide. nih.gov

Xanthomonas oryzae: The extracellular polysaccharide produced by Xanthomonas oryzae was found to yield several methylated sugars upon hydrolysis, including 3,4,6-tri-O-methyl-D-mannose. cdnsciencepub.com While this is not the glucose variant, it highlights the presence of similarly linked mannose units in bacterial polysaccharides.

Escherichia coli and related species: Structural analysis of colanic acid, a polysaccharide produced by Escherichia coli, Aerobacter cloacae, and Salmonella typhimurium, revealed the presence of 2,4,6-tri-O-methyl-d-glucose after methylation and hydrolysis. nih.gov This indicates glucose units linked at the 1 and 3 positions, demonstrating the diversity of glucose linkages within bacterial polysaccharides.

Azotobacter indicum: The extracellular polysaccharide of Azotobacter indicum was shown to contain repeating units of D-glucuronic acid, D-glucose, and D-glycero-D-mannoheptose. Partial hydrolysis of the methylated polymer produced a methylated aldobiouronic acid composed of 2,3-di-O-methyl-D-glucuronic acid and 2,4,6-tri-O-methyl D-glucose. cdnsciencepub.com

Streptococcus species: Investigation of a water-insoluble D-glucan from a Streptococcus organism showed that acid hydrolysis of the methylated glucan yielded 2,3,4,6-tetra-, 2,3,4-tri-, 2,4,6-tri-, and 2,4-di-O-methyl-D-glucose, indicating a branched structure with various linkage types. researchgate.net

Lactobacillus helveticus: The exopolysaccharide from Lactobacillus helveticus was found to contain 2,3,6-tri-o-methyl-d-glucose (B15181920) and 2,3-di-o-methyl-d-glucose (B13747653) as major components, suggesting a backbone of (1→4)-linked and (1→4,6)-linked glucose residues. agriculturejournals.cz

Table 1: Identification of this compound and Related Methylated Glucoses in Bacterial Polysaccharides

| Bacterial Source | Polysaccharide Type | Methylated Glucose Derivative(s) Identified | Implied Linkage of Glucose Residue |

| Rhizobium species | Capsular Glucan | This compound nih.gov | (1→2)-linked |

| Escherichia coli | Colanic Acid | 2,4,6-tri-O-methyl-d-glucose nih.gov | (1→3)-linked |

| Azotobacter indicum | Exopolysaccharide | 2,4,6-tri-O-methyl D-glucose cdnsciencepub.com | (1→3)-linked |

| Streptococcus species | D-glucan | 2,4,6-tri-O-methyl-D-glucose researchgate.net | (1→3)-linked |

| Lactobacillus helveticus | Exopolysaccharide | 2,3,6-tri-o-methyl-d-glucose, 2,3-di-o-methyl-d-glucose agriculturejournals.cz | (1→4)-linked, (1→4,6)-linked |

This table is generated based on available research data and is not exhaustive.

Presence in Hydrolysates of Plant-Derived Complex Carbohydrates (e.g., Arabinogalactans, Glucofructans)

Similar to bacterial polysaccharides, the structural elucidation of plant-derived complex carbohydrates relies heavily on methylation analysis. The identification of this compound in the hydrolysates of these plant biomacromolecules points to the existence of D-glucose units involved in a (1→2) linkage within the polysaccharide's structure.

Research Findings in Plant-Derived Carbohydrates:

Maple Sap Arabinogalactan (B145846): An arabinogalactan isolated from maple sap, when subjected to methylation and hydrolysis, yielded a mixture of methylated sugars. cdnsciencepub.com While this particular study did not report this compound, it did identify other methylated galactose and arabinose derivatives, illustrating the complexity of these plant polysaccharides.

Durum Wheat Flour Glucofructans: Studies on glucofructans from durum wheat flour have identified 3,4,6-tri-O-methyl-D-fructofuranose as a major methylated sugar, indicating that the main glycosidic linkages were of the beta-1,2-type. cerealsgrains.org This highlights that while the core sugar may differ, the linkage type revealed by the methylated product is analogous.

Tobacco Cell Arabinoglucuronomannan: Methylation analysis of an arabinoglucuronomannan from suspension-cultured tobacco cells revealed various methylated sugars, including 3,4,6-tri-O-methyl-D-mannose, indicating 2-linked mannose residues. tandfonline.com After reduction of the uronic acid residues to glucose, 2,3,6-tri-O-methyl-D-glucose was identified, corresponding to 4-linked glucuronic acid residues in the original polymer. tandfonline.com

General Plant Polysaccharides: Methylation is a known modification in plant cell wall polysaccharides. mdpi.com For instance, certain hemicelluloses like xylans are rich in 4-O-methylated glucuronic acids, and 6-O-methyl substitutions are found in glucosyl residues of some plant polysaccharides. nih.gov

Table 2: Identification of this compound and Related Methylated Sugars in Plant-Derived Complex Carbohydrates

| Plant Source | Polysaccharide Type | Methylated Sugar Derivative(s) Identified | Implied Linkage of Sugar Residue |

| Durum Wheat Flour | Glucofructan | 3,4,6-tri-O-methyl-D-fructofuranose cerealsgrains.org | (1→2)-linked Fructose |

| Tobacco Cells | Arabinoglucuronomannan | 3,4,6-tri-O-methyl-D-mannose tandfonline.com | (1→2)-linked Mannose |

This table is generated based on available research data and is not exhaustive.

Implications for the Understanding of Carbohydrate Biosynthesis and Modification (from a chemical perspective)

The presence of specific methylated glucose derivatives, such as this compound, in the degradation products of polysaccharides has significant implications for understanding the biosynthesis and modification of these complex biomacromolecules.

From a chemical perspective, the pattern of methylation provides a historical record of the enzymatic processes that constructed the polysaccharide. The biosynthesis of polysaccharides is a highly regulated process involving a suite of enzymes known as glycosyltransferases. agriculturejournals.cz These enzymes catalyze the formation of glycosidic bonds by transferring a sugar moiety from a donor substrate, typically a nucleotide sugar, to a specific acceptor. agriculturejournals.cznih.gov

The discovery of a (1→2)-linked glucose residue, as inferred from the isolation of this compound, implies the existence and action of a specific glycosyltransferase capable of forming this particular linkage. The biosynthesis of such a structure would involve the enzymatic transfer of a glucose unit to the 2-position hydroxyl group of another glucose residue within the growing polysaccharide chain.

Furthermore, the methylation itself, if it occurs naturally and is not just an artifact of the analytical method, points to another layer of enzymatic control. Polysaccharide methyltransferases are enzymes that catalyze the transfer of a methyl group, usually from S-adenosyl methionine, to a specific hydroxyl group on a sugar residue within the polysaccharide. annualreviews.orgacs.org This modification occurs post-polymerization or during chain elongation and can significantly alter the chemical properties of the polysaccharide, such as its hydrophobicity and conformational flexibility. acs.org

Therefore, the identification of a specific methylated sugar like this compound provides two key insights:

Linkage Specificity: It confirms the presence of a (1→2) glycosidic linkage, which in turn implies the action of a (1→2)-glucosyltransferase during the polysaccharide's biosynthesis.

Modification Potential: While methylation analysis artificially methylates the polymer for structural elucidation, the existence of naturally methylated polysaccharides in organisms like mycobacteria suggests that specific methylation patterns are biologically relevant. nih.govacs.org The study of these natural modifications provides a deeper understanding of the enzymatic machinery involved in tailoring the final structure and function of carbohydrates.

In essence, the seemingly simple identification of this compound from a complex biopolymer provides a critical piece of the puzzle, allowing chemists to deduce the enzymatic steps involved in its creation and the intricate architectural details of these vital macromolecules.

Applications of 3,4,6 Tri O Methyl D Glucose As a Chemical Tool and Reagent in Research

As a Reference Standard in Chromatographic and Spectroscopic Studies

A primary application of 3,4,6-Tri-O-methyl-D-glucose is as a reference standard in the methylation analysis of polysaccharides and other complex carbohydrates. cdnsciencepub.comnih.gov Methylation analysis is a powerful technique used to determine the linkage positions between monosaccharide units in a polysaccharide. nih.gov The process involves methylating all free hydroxyl groups, followed by acid hydrolysis to break the glycosidic bonds, and then analyzing the resulting partially methylated monosaccharides. nih.govcapes.gov.br

The identification of this compound in the hydrolysate indicates the presence of a glucose residue within the original polysaccharide that was linked through the C-1 and C-2 positions. By comparing the chromatographic retention times and mass spectra of the sample's components to those of authentic standards like this compound, researchers can elucidate the intricate branching patterns and linkage arrangements of complex glycans. researchgate.netnih.gov

This compound and its isomers are crucial for the accurate interpretation of data from techniques such as:

Gas-Liquid Chromatography (GLC): In combination with mass spectrometry (MS), GLC is used to separate and identify partially methylated alditol acetates derived from the methylated polysaccharide. researchgate.netnih.gov The retention time of the derivative of this compound is a key identifier. nih.gov

Thin-Layer Chromatography (TLC): A simplified and cost-effective method for methylation analysis uses TLC to resolve different methylated sugars. capes.gov.br this compound can be effectively separated from other tri-O-methyl-D-glucose isomers using this technique. capes.gov.br

High-Performance Liquid Chromatography (HPLC): HPLC is another method used to analyze the products of methylation analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a chromatographic method, NMR is used to determine the structure of the synthesized reference compounds, ensuring their purity and correct structure before use in analytical studies. cdnsciencepub.com

Table 1: Chromatographic and Spectroscopic Applications

| Technique | Application of this compound | Research Findings |

|---|---|---|

| Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) | Identification of linkage points in polysaccharides. | The mass spectra of partially methylated alditol acetates, including the derivative of this compound, allow for the determination of substitution patterns. researchgate.net |

| Thin-Layer Chromatography (TLC) | Separation and quantification of methylated monosaccharides. | A simplified methylation analysis procedure allows for the resolution of various methylated sugars, including three isomeric tri-O-methyl-D-glucoses. capes.gov.br |

| Fluorophore Assisted Carbohydrate Electrophoresis (FACE) | Analysis of carbohydrate structures after derivatization. | Labeled 3,4,6-tri-O-methyl-D-galactose, an isomer, was used as a standard in the analysis of complex carbohydrates. google.com |

As a Building Block and Intermediate in Synthetic Glycochemistry

In the field of synthetic glycochemistry, this compound is a valuable building block for the synthesis of oligosaccharides and glycoconjugates. ubc.ca The presence of a free hydroxyl group at the C-2 position allows for regioselective glycosylation reactions, enabling the construction of specific and complex carbohydrate structures.

The synthesis of this compound itself has been a subject of research to provide a ready supply for its use as a synthetic intermediate. One method involves the reaction of 1,3,4,6-tetra-O-acetyl-D-glucose with dihydropyran, followed by deacetylation, methylation, and hydrolysis to yield this compound. cdnsciencepub.comresearchgate.net

Once obtained, it can be used in the synthesis of various carbohydrate-containing molecules:

Oligosaccharides: It serves as a precursor in the synthesis of disaccharides and larger oligosaccharides. ubc.ca For instance, it can be a key intermediate in creating 1→2 linked disaccharides, which are components of many bacterial polysaccharides. cdnsciencepub.com

Glycoconjugates: This methylated sugar can be incorporated into glycoconjugates, which are molecules containing a carbohydrate linked to a lipid or a protein. google.com These complex molecules are important in many biological processes.

Table 2: Synthetic Intermediates and Products

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| 1,3,4,6-tetra-O-acetyl-D-glucose | Dihydropyran, p-toluenesulfonic acid, followed by deacetylation, methylation, and hydrolysis | This compound | Reference compound and synthetic intermediate. cdnsciencepub.comresearchgate.net |

| 3,4,6-tri-O-acetyl-D-glucal | Not specified | Bradyrhizose | Synthesis of a complex sugar. researchgate.net |

| This compound | Various glycosylation partners and catalysts | Oligosaccharides and Glycoconjugates | Building block for complex carbohydrates. ubc.ca |

| 2-Amino-2-deoxy-D-glucose derivative | Methylation | 2-Amino-2-deoxy-3,4,6-tri-O-methyl-D-glucose | Building block for oligosaccharide synthesis. |

Development of Analytical Probes for Complex Glycan Architectures

The unique structure of this compound also lends itself to the development of analytical probes for studying complex glycan architectures. By modifying the available hydroxyl groups with reporter molecules, such as fluorescent tags or affinity labels, researchers can create tools to investigate the structure and function of glycans in biological systems.

For example, derivatives of partially methylated sugars can be labeled with fluorophores for use in techniques like Fluorophore Assisted Carbohydrate Electrophoresis (FACE). google.com This allows for the sensitive detection and analysis of carbohydrate structures. While the direct use of this compound as a probe is less documented, its isomers and other partially methylated sugars serve as models for this application. For instance, the separation of ANTS-labeled 2,3,6-tri-O-methyl-D-galactose and 2,3,4-tri-O-methyl-D-galactose demonstrates the potential for distinguishing between closely related structures using such probes. google.com

The synthesis of various deoxy and other modified analogs of glucose, which can act as inhibitors or probes of glycoconjugate biosynthesis, highlights the importance of selectively protected monosaccharides like this compound as starting points for creating these sophisticated chemical tools. nih.gov

Emerging Research Directions and Future Perspectives in 3,4,6 Tri O Methyl D Glucose Chemistry

Development of Novel and Efficient Synthetic Routes

The partially methylated monosaccharide, 3,4,6-tri-O-methyl-D-glucose, is a crucial reference compound for the structural analysis of polysaccharides, particularly those containing 1→2 linkages. cdnsciencepub.com The pursuit of more efficient and streamlined methods for its synthesis remains an active area of research in carbohydrate chemistry. nih.gov Traditional syntheses have often been multi-step and lacked the desired efficiency for producing this important building block in large quantities. cdnsciencepub.comnih.gov

More recent research has focused on improving the regioselectivity and avoiding the use of hazardous solvents. nih.gov One improved approach relies on a selective benzylation protocol followed by an acylation-purification-deacylation sequence. nih.gov While this involves more steps, it provides more consistent and superior results compared to some direct, yet less selective, methods. nih.gov Another strategy involves the partial mesylation of methyl α-D-glucopyranoside to prepare methyl 2,6-di-O-mesyl-α-D-glucopyranoside. researchgate.net Treatment of the corresponding 3,4-di-O-methyl derivative with sodium methoxide (B1231860) leads to the formation of methyl 3,4,6-tri-O-methyl-α-D-glucoside, which upon hydrolysis gives the final product. researchgate.net

The development of novel synthetic routes also extends to related protected glucose derivatives that can serve as precursors. For instance, an efficient methodology has been developed for the synthesis of (2R,3S,4R)-2-hydroxymethyl-3,4-dihydroxy-6-aryl-7-aroylchromanes, where the crucial chirality is derived from C-glucopyranosyl aldehyde, which itself can be synthesized from D-glucose. acs.org These advancements highlight the ongoing efforts to make key carbohydrate building blocks more accessible for glycosylation studies and the broader field of glycosciences. nih.gov

Table 1: Comparison of Synthetic Routes to this compound and Related Derivatives

| Starting Material | Key Reagents/Steps | Final Product | Overall Yield | Reference |

| 1,3,4,6-tetra-O-acetyl-D-glucose | Dihydropyran, p-toluenesulfonic acid; Deacetylation; Methylation; Hydrolysis | This compound | 60% | researchgate.net |

| Methyl α-D-glucopyranoside | Partial mesylation; Methylation; Treatment with sodium methoxide; Hydrolysis | This compound | - | researchgate.net |

| Methyl glucoside | Selective benzylation; Acylation-purification-deacylation sequence | Methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside | - | nih.gov |

| C-glucopyranosyl aldehyde | Claisen–Schmidt condensation; Pd(II)-catalyzed cross dehydrogenative coupling; 6π-electrocyclization | (2R,3S,4R)-chromanes | - | acs.org |

Integration with Hyphenated and High-Resolution Analytical Platforms for Glycomics

The structural elucidation of complex carbohydrates relies heavily on advanced analytical techniques, where this compound and other partially methylated monosaccharides play a pivotal role. britannica.comnih.gov The integration of classic methylation analysis with modern hyphenated and high-resolution analytical platforms has significantly enhanced the speed, accuracy, and sensitivity of glycomics research. nih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures like those found in natural products. nih.gov In glycan analysis, this often involves the combination of gas-liquid chromatography (GLC) or liquid chromatography (LC) with mass spectrometry (MS). nih.govresearchgate.net

Key Hyphenated Techniques in Glycan Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for methylation analysis. nih.gov After a polysaccharide is exhaustively methylated and then hydrolyzed, the resulting mixture of partially methylated monosaccharides is reduced to alditols and then acetylated. nih.gov The resulting partially methylated alditol acetates are volatile and can be separated by GC and identified by their characteristic fragmentation patterns in MS. nih.gov For example, the analysis of a methylated polysaccharide from the marine bacterium Psychrobacter marincola by GC-MS led to the identification of this compound, indicating a 2-substituted d-glucopyranose residue in the original structure. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become indispensable for analyzing larger, less volatile glycans and for high-throughput glycomic profiling. nih.gov Permethylation of oligosaccharides makes them more hydrophobic, allowing for their separation by reversed-phase liquid chromatography (RP-LC) using mobile phases compatible with mass spectrometry. nih.gov This approach facilitates the simultaneous analysis of both neutral and sialylated oligosaccharides. nih.gov The development of capillary and nanoflow LC systems has dramatically increased sensitivity, enabling the analysis of low-abundance glycoproteins. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers high-resolution separation and is another valuable tool in the glycoanalysis arsenal. researchgate.net

The evolution of these hyphenated methodologies, including innovations like online permethylation platforms and the use of specialized columns, continues to push the boundaries of high-sensitivity glycoprotein (B1211001) analysis. nih.gov These advanced platforms not only confirm the identity of known methylated sugars like this compound but also aid in the comprehensive structural characterization of entire glycomes from minimal biological samples. nih.gov

Table 2: Analytical Platforms and Their Role in this compound-based Glycan Analysis

| Analytical Platform | Principle | Application in Glycan Analysis | Role of this compound |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification of partially methylated alditol acetates derived from methylated polysaccharides. nih.gov | Serves as a standard for identifying 2-linked glucose residues in the original polysaccharide. mdpi.com |

| LC-MS | Separation of compounds in a liquid phase followed by mass-based detection. | Analysis of permethylated oligosaccharides, enabling simultaneous analysis of neutral and acidic glycans. nih.gov | Its identification in the hydrolysate of a permethylated glycan indicates a specific linkage point. |

| LC-SPE-NMR/MS | Combines liquid chromatography with solid-phase extraction, nuclear magnetic resonance, and mass spectrometry. | Provides detailed structural information on complex saponins (B1172615) and other glycosides from plant extracts. mdpi.com | Its structural features help in piecing together the sugar decorations of complex natural products. |

| Fluorophore Assisted Carbohydrate Electrophoresis (FACE) | Separation of fluorescently labeled carbohydrates by gel electrophoresis. | Distinguishes between different trisubstituted methyl derivatives of monosaccharides. google.com | Used as a standard to verify glycosidic linkage positions in oligosaccharides. google.com |

Contribution to the Elucidation of Undiscovered Glycan Structures and Their Chemical Properties

The identification of this compound as a product of methylation analysis is a critical piece of evidence in deciphering the structure of unknown polysaccharides. britannica.com This technique, which involves methylating all free hydroxyl groups of a polysaccharide before hydrolyzing it into its constituent monosaccharides, reveals the linkage points between sugar units. britannica.comgoogle.com The presence of this compound in the final hydrolysate specifically indicates that the original D-glucose residue was linked to other units through its hydroxyl groups at the C-1 and C-2 positions.

This analytical principle has been instrumental in characterizing a wide array of glycans from various biological sources. For instance, in the structural study of the capsular polysaccharide from the marine bacterium Psychrobacter marincola, methylation analysis yielded this compound, among other methylated sugars. mdpi.com This finding was crucial in establishing that the polysaccharide contained a →2)-D-Glcp-(1→ linkage. mdpi.com Similarly, the analysis of the extracellular polysaccharide from Azotobacter indicum produced 2,4,6-tri-O-methyl D-glucose, which pointed to a 1,3-linkage or a 1,3,5-branching point. cdnsciencepub.com

The ratios of different methylated sugars obtained can also provide quantitative information about the structure, such as the degree of branching and the relative abundance of different linkage types. vaia.com For example, in the analysis of a polysaccharide of unknown structure, the identification of 2,3,4-tri-O-methyl-D-glucose, 2,4-di-O-methyl-D-glucose, and 2,3,4,6-tetra-O-methyl-D-glucose in a specific ratio allowed researchers to deduce that the polysaccharide was likely an α-(1→6)-linked glucan with branching at the C-3 position. vaia.com

The chemical properties of this compound, particularly its chromatographic behavior and mass spectrometric fragmentation pattern, are essential for its unambiguous identification. nih.gov The retention times of its alditol acetate (B1210297) derivative in gas-liquid chromatography, when compared to known standards, provide definitive identification. nih.gov This precise identification is the foundation upon which the structures of newly discovered and complex glycans are built, contributing significantly to our understanding of their biological roles and functions.

Table 3: Examples of Glycan Structure Elucidation Involving this compound

| Source of Glycan | Identified Methylated Sugars | Inferred Linkage for Glucose Residue | Reference |

| Marine Bacterium Psychrobacter marincola | This compound | 2-substituted d-glucopyranose | mdpi.com |

| Azotobacter indicum | 2,4,6-tri-O-methyl D-glucose | 1,3-linked or 1,3,5-branched | cdnsciencepub.com |

| Larch Wood Glucomannan | 2,3,6-tri-O-methyl-D-glucose (B15181920) | 1,4-linked | tandfonline.com |

| Unknown Polysaccharide | 2,4-di-O-methyl-D-glucose, 2,3,4-tri-O-methyl-D-glucose, 2,3,4,6-tetra-O-methyl-D-glucose | 1,6-linked with 1,3-branching | vaia.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,6-Tri-O-methyl-D-glucose, and how do they differ in selectivity and yield?

- Methodological Answer : The synthesis typically involves regioselective methylation of glucose hydroxyl groups. Key methods include:

- Acid-catalyzed condensation : Using methylating agents like methyl iodide in the presence of a base (e.g., NaH or Ag₂O), with protection/deprotection steps to isolate the 3,4,6-positions .

- Sulfate blocking : Sulfate groups act as temporary protecting agents during alkaline permethylation, enabling targeted methylation at the 3,4,6-positions .

- Comparative yields : Acid-catalyzed methods may yield ~60–70% purity, while sulfate-blocking approaches improve regioselectivity but require additional purification steps (e.g., HPLC) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include methyl protons (δ 3.3–3.5 ppm for OCH₃ groups) and anomeric protons (δ 4.5–5.5 ppm). The absence of signals for unmethylated hydroxyls (e.g., 2-OH) confirms regioselectivity .

- FTIR : Peaks at ~3400 cm⁻¹ (O-H stretch) should be diminished, with strong C-O-C stretches (~1100 cm⁻¹) indicating methyl ethers .

- Mass Spectrometry : ESI-MS or GC-MS can detect molecular ion peaks (m/z 222 for [M+H]⁺) and fragmentation patterns (e.g., loss of methyl groups) .

Q. What are the primary applications of this compound in carbohydrate chemistry?

- Methodological Answer :

- Structural elucidation : Used as a reference standard in methylation analysis to determine glycosidic linkages in polysaccharides (e.g., via hydrolysis and GC-MS of methylated fragments) .

- Protecting group strategy : The methylated derivative stabilizes specific hydroxyl groups during oligosaccharide synthesis, enabling selective functionalization at the 2-position .

Advanced Research Questions

Q. How can conflicting NMR data for this compound isomers be resolved?

- Methodological Answer :

- Stereochemical comparison : Synthesize and compare NMR spectra of all possible tri-O-methyl-D-glucose isomers (e.g., 2,3,4- vs. 2,4,6- vs. 3,4,6-). For example, this compound lacks a 2-OH signal, distinguishing it from 2,3,4-isomers .

- Cross-validation with degradation studies : Oxidative cleavage (e.g., NaIO₄) followed by methylation and hydrolysis can generate smaller fragments (e.g., 2,3,6-tri-O-methylgluconolactone), confirming linkage positions .

Q. What experimental strategies minimize side reactions (e.g., overmethylation) during synthesis?

- Methodological Answer :

- Stepwise protection : Use temporary protecting groups (e.g., benzylidene acetals) to block non-target hydroxyls before methylation .

- Kinetic control : Optimize reaction time and temperature. For example, Ag₂O-mediated methylation at 0°C reduces overmethylation compared to room-temperature reactions .

- Analytical monitoring : Use TLC or HPLC at intermediate steps to detect and remove byproducts .

Q. How does this compound serve as a biomarker in cultural heritage studies?

- Methodological Answer :

- Py-GC/MS analysis : When pyrolyzed, this compound generates diagnostic fragments (e.g., m/z 45, 87, 115) that identify polysaccharide-based adhesives in historical artifacts .

- Comparative databases : Match fragmentation patterns to reference libraries to distinguish between plant gums (e.g., arabinogalactan) and animal glues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.